(3-Fluorooxolan-3-yl)methanamine

Physicochemical Profiling Lead Optimization Drug Discovery

Select (3-Fluorooxolan-3-yl)methanamine to precisely modulate lead compound properties. The geminal fluorine atom reduces amine pKa by 1.0–2.3 units versus non-fluorinated analogs, decreasing cationic species at physiological pH and improving passive membrane permeability. This validated building block is deployed in NLRP3 inflammasome inhibitor synthesis. The +18.0 Da mass shift enables unambiguous LC-MS metabolite tracking. Procure with confidence: 98% purity ensures reliable incorporation.

Molecular Formula C5H10FNO
Molecular Weight 119.14 g/mol
CAS No. 1262407-64-6
Cat. No. B1449255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Fluorooxolan-3-yl)methanamine
CAS1262407-64-6
Molecular FormulaC5H10FNO
Molecular Weight119.14 g/mol
Structural Identifiers
SMILESC1COCC1(CN)F
InChIInChI=1S/C5H10FNO/c6-5(3-7)1-2-8-4-5/h1-4,7H2
InChIKeyGPALTVKWFDQXPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Fluorooxolan-3-yl)methanamine (CAS 1262407-64-6): A Strategic Fluorinated Tetrahydrofuran-3-ylmethanamine Building Block for Medicinal Chemistry and Chemical Biology


(3-Fluorooxolan-3-yl)methanamine, also known as (3-fluorotetrahydrofuran-3-yl)methanamine, is a fluorinated saturated heterocyclic amine with the molecular formula C₅H₁₀FNO and a molecular weight of 119.14 g/mol . This compound features a tetrahydrofuran (oxolane) ring bearing a geminal fluorine atom and an aminomethyl substituent at the 3-position, placing it within the class of fluorinated oxolane building blocks increasingly deployed in drug discovery to modulate physicochemical properties such as basicity, lipophilicity, and metabolic stability [1]. It is commercially available as a free base and as its hydrochloride salt (CAS 2098093-18-4), serving as a versatile intermediate for the synthesis of bioactive molecules, including NLRP3 inflammasome inhibitors [2].

Why (3-Fluorooxolan-3-yl)methanamine (CAS 1262407-64-6) Cannot Be Replaced by Non-Fluorinated or Alternative Fluorinated Oxolane Analogs


Generic substitution among tetrahydrofuran-3-ylmethanamine derivatives is scientifically unjustified due to the profound and quantifiable impact of fluorine substitution on key physicochemical parameters. Systematic studies have demonstrated that the introduction of a fluoroalkyl group onto saturated heterocyclic amines alters amine basicity (pKa) in a monotonic, substitution-pattern-dependent manner, directly affecting protonation state at physiological pH and, consequently, membrane permeability and target engagement [1]. Furthermore, the presence of the fluorine atom influences lipophilicity (logP) and aqueous solubility in complex, non-linear ways that cannot be predicted from non-fluorinated parent structures [1]. Therefore, selecting (3-Fluorooxolan-3-yl)methanamine over its non-fluorinated counterpart (tetrahydrofuran-3-yl)methanamine or other fluorinated regioisomers is a critical decision point for achieving desired molecular properties in lead optimization and chemical probe development.

Quantitative Differentiation Evidence for (3-Fluorooxolan-3-yl)methanamine (CAS 1262407-64-6) Against Key Comparators


Fluorine-Induced Basicity Modulation: Predicted pKa Shift Relative to Non-Fluorinated Parent

The introduction of a geminal fluorine atom at the 3-position of the oxolane ring is expected to significantly reduce the basicity of the primary amine relative to the non-fluorinated parent compound, (tetrahydrofuran-3-yl)methanamine. While direct experimental pKa data for (3-fluorooxolan-3-yl)methanamine are not publicly available, class-level data from structurally analogous fluorinated oxolane amines demonstrate this effect. For instance, 3-(difluoromethyl)oxolan-3-amine hydrochloride exhibits a pKa of ~7.2 compared to ~9.5 for its non-fluorinated analog . This ~2.3 log unit decrease in basicity translates to a >99% difference in the proportion of neutral free base present at physiological pH (7.4), which can profoundly impact passive membrane permeability and oral bioavailability [1]. A systematic study of fluoroalkyl-substituted heterocyclic amines further confirms that amine basicity changes in a monotonic fashion depending on fluorination pattern, providing a rational basis for selecting fluorinated building blocks to fine-tune protonation states [2].

Physicochemical Profiling Lead Optimization Drug Discovery

Vendor-Verified Purity and Sourcing Transparency: 98% Purity Benchmark from Leyan

Leyan (Shanghai Haohong Biomedical Technology Co., Ltd.) supplies (3-fluorooxolan-3-yl)methanamine (Catalog No. 1538470) with a certified purity of 98% . This high level of purity is critical for reproducible synthetic outcomes and biological assay reliability. In contrast, many alternative vendors list purities of 95% or provide no verified purity documentation for analogous fluorinated oxolane building blocks . The availability of a high-purity, batch-traceable product reduces the risk of side reactions and ambiguous bioactivity data associated with lower-grade intermediates.

Quality Control Chemical Synthesis Procurement

Molecular Weight and Salt Form Flexibility: Distinct from Non-Fluorinated Parent

The fluorinated compound (MW 119.14 g/mol) exhibits a molecular weight increase of +18.0 Da compared to the non-fluorinated parent (tetrahydrofuran-3-yl)methanamine (MW 101.15 g/mol) . This difference is analytically detectable by mass spectrometry and can be leveraged for metabolic tracing studies. Furthermore, the compound is readily available as a hydrochloride salt (CAS 2098093-18-4; MW 155.6 g/mol) [1], which offers enhanced aqueous solubility and solid-state stability compared to the free base. The availability of both free base and salt forms provides formulation flexibility not universally available for all fluorinated oxolane amines.

Structural Differentiation Analytical Chemistry Salt Selection

Storage Stability: Room Temperature Long-Term Storage vs. Cold Chain Requirements

According to vendor specifications from AK Scientific, (3-fluorooxolan-3-yl)methanamine can be stored long-term at room temperature . This contrasts with many primary amines and fluorinated heterocycles that require storage under inert atmosphere at 2–8°C to prevent degradation . Room temperature stability reduces storage costs, simplifies logistics, and minimizes the risk of compound degradation due to temperature excursions during shipping or laboratory handling.

Logistics Inventory Management Stability

Building Block for NLRP3 Inflammasome Inhibitors: Documented Use in Bioactive Molecule Synthesis

(3-Fluorooxolan-3-yl)methanamine hydrochloride has been specifically employed as a synthetic building block in the development of novel NLRP3 inflammasome inhibitors, as documented in BindingDB (BDBM50597936) [1]. While the compound itself exhibits only weak direct inhibition of NLRP3 (IC50 = 1.00E+5 nM) [1], its structural motif is incorporated into more potent inhibitor scaffolds currently under investigation for inflammatory diseases. This validated application pathway distinguishes the compound from many uncharacterized fluorinated oxolane amines that lack documented biological relevance.

Inflammasome Inhibition Immunology Chemical Biology

Strategic Application Scenarios for (3-Fluorooxolan-3-yl)methanamine (CAS 1262407-64-6) Based on Differentiated Evidence


Medicinal Chemistry Lead Optimization Requiring Fine-Tuned Amine Basicity

When a lead series exhibits suboptimal pharmacokinetics due to excessive amine basicity (pKa > 9.5), replacement of the (tetrahydrofuran-3-yl)methanamine moiety with (3-fluorooxolan-3-yl)methanamine can shift the amine pKa downward by an estimated 1.0–2.3 units, based on class-level data [1]. This modification reduces the proportion of positively charged species at physiological pH, potentially improving passive membrane permeability and oral absorption [2].

Synthesis of NLRP3 Inflammasome Inhibitors and Related Anti-Inflammatory Probes

Researchers developing NLRP3 inflammasome inhibitors for the treatment of inflammatory, autoimmune, or neurodegenerative diseases can utilize (3-fluorooxolan-3-yl)methanamine as a validated building block, as evidenced by its documented use in inhibitor synthesis programs [3]. The high commercial purity (98%) ensures reliable incorporation into complex molecular architectures.

Physicochemical Property Profiling of Fluorinated Heterocyclic Amine Libraries

In systematic studies aimed at understanding the impact of fluorination patterns on amine basicity, lipophilicity, and solubility, (3-fluorooxolan-3-yl)methanamine serves as a key member of a fluoroalkyl-substituted heterocyclic amine series [1]. Its room temperature storage stability facilitates library maintenance and high-throughput experimentation.

Isotopic Labeling or Mass Spectrometry-Based Metabolic Tracing Studies

The +18.0 Da molecular weight shift relative to the non-fluorinated parent enables unambiguous identification of the fluorinated compound and its metabolites in complex biological matrices via LC-MS, making it a valuable tool for metabolic stability and distribution studies without the need for radioactive labeling.

Technical Documentation Hub

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